molecular formula C14H22ClN3 B1401013 4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane CAS No. 1361112-39-1

4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane

Cat. No.: B1401013
CAS No.: 1361112-39-1
M. Wt: 267.8 g/mol
InChI Key: IDBDUZCSPKGXML-UHFFFAOYSA-N
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Description

4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane is a heterocyclic compound that features a pyrazine ring substituted with a chloromethyl group and an azepane ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane typically involves the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-chloropyrazine.

    Introduction of the chloromethyl group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.

    Formation of the azepane ring: The azepane ring can be synthesized through the cyclization of appropriate amine precursors.

    Coupling of the pyrazine and azepane rings: The final step involves coupling the pyrazine and azepane rings through a nucleophilic substitution reaction, where the chloromethyl group on the pyrazine ring reacts with the amine group on the azepane ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in studies investigating the biological activity of pyrazine derivatives, including antimicrobial and anticancer properties.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The azepane ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyrazine-2-carboxamide: A compound with a similar pyrazine ring but different substituents.

    1-Isopropyl-4-methylazepane: A compound with a similar azepane ring but different substituents.

Uniqueness

4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane is unique due to the combination of the pyrazine and azepane rings, which can confer distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-[(3-chloropyrazin-2-yl)methyl]-1-propan-2-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3/c1-11(2)18-8-3-4-12(5-9-18)10-13-14(15)17-7-6-16-13/h6-7,11-12H,3-5,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBDUZCSPKGXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(CC1)CC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148850
Record name 1H-Azepine, 4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361112-39-1
Record name 1H-Azepine, 4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361112-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine, 4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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